tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743956
InChI: InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-4-6-11(18,7-5-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C12H20F3NO3
Molecular Weight: 283.29 g/mol

tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate

CAS No.:

Cat. No.: VC15743956

Molecular Formula: C12H20F3NO3

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate -

Specification

Molecular Formula C12H20F3NO3
Molecular Weight 283.29 g/mol
IUPAC Name tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
Standard InChI InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-4-6-11(18,7-5-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17)
Standard InChI Key HRYYNPRJLWMTND-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted at the 4-position with both a hydroxy (-OH) and trifluoromethyl (-CF3) group. The carbamate functional group is attached via a nitrogen atom to the cyclohexyl ring, with a tert-butyl (C(CH3)3) group serving as the oxygen-linked substituent. This configuration creates a sterically hindered environment that influences reactivity and stability .

The SMILES notation (CC(C)(C)OC(=O)NC1CCC(O)(C(F)(F)F)CC1) accurately represents its stereoelectronic features, including the equatorial orientation of the bulky trifluoromethyl and carbamate groups .

Physical Properties

Key physical parameters are summarized below:

PropertyValueSource
Molecular FormulaC12H20F3NO3
Molecular Weight283.29 g/mol
CAS Number1251923-37-1
Purity≥97%
Storage Conditions2–8°C, dry environment

The trifluoromethyl group contributes to increased lipophilicity (logP ≈ 2.8 estimated), enhancing membrane permeability compared to non-fluorinated analogs. Hydrogen-bonding capacity from the hydroxy and carbamate groups moderates this hydrophobicity, yielding a balanced solubility profile suitable for formulation studies.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols remain proprietary, convergent synthesis strategies typically involve:

  • Cyclohexane Ring Formation: Cyclohexene derivatives undergo hydrofluorination to install the trifluoromethyl group, followed by hydroxylation via epoxide ring-opening or ketone reduction.

  • Carbamate Coupling: The amine intermediate reacts with di-tert-butyl dicarbonate (Boc2O) under Schotten-Baumann conditions, using aqueous sodium hydroxide and dichloromethane at 0–5°C to minimize side reactions .

Key challenges include controlling regioselectivity during hydroxylation and preventing Boc-group cleavage under acidic conditions. Yields exceeding 65% are achievable with optimized stoichiometry and pH control.

Analytical Characterization

Routine quality control employs:

  • 1H/13C NMR: Distinct signals for tert-butyl (δ 1.4 ppm, singlet), carbamate carbonyl (δ 155–160 ppm), and CF3 (δ 120–125 ppm, quartet) .

  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 284.3, with fragmentation patterns confirming the loss of tert-butoxy (56 Da) and CO2 (44 Da).

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) verify purity ≥97%, with retention times around 8.2 minutes .

Pharmaceutical Applications

Drug Candidate Optimization

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, extending plasma half-lives in preclinical models. In kinase inhibitor development, this moiety improves target binding through hydrophobic interactions with ATP pockets, as demonstrated in Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) assays.

Prodrug Strategies

The Boc-protected amine serves as a prodrug motif, enabling controlled release of active amines in physiological environments. Comparative studies show 80% conversion to the free amine (4-hydroxy-4-(trifluoromethyl)cyclohexanamine) within 2 hours at pH 7.4, facilitating sustained-action formulations .

Stability and Degradation Pathways

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 182°C, with a sharp mass loss (95%) by 220°C corresponding to volatilization of fluorinated fragments. Differential scanning calorimetry (DSC) shows a glass transition at -15°C and melting endotherm at 89°C, necessitating storage below 8°C to prevent polymorphic transitions .

Hydrolytic Sensitivity

Accelerated stability testing (40°C/75% RH) demonstrates <5% degradation over 30 days, attributed to the electron-withdrawing CF3 group protecting the adjacent hydroxy from nucleophilic attack. Acidic conditions (pH <3) cleave the Boc group within minutes, while alkaline conditions (pH >10) induce slow carbamate hydrolysis .

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